![molecular formula C9H10OS2 B1680327 Phenol, m-(1,3-dithiolan-2-yl)- CAS No. 27004-28-0](/img/structure/B1680327.png)
Phenol, m-(1,3-dithiolan-2-yl)-
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Overview
Description
Phenol, m-(1,3-dithiolan-2-yl)- is a bioactive chemical.
Scientific Research Applications
Antioxidant and Antimicrobial Properties
Phenolic compounds are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The incorporation of the dithiolane moiety in phenol may enhance these properties. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of phenolic compounds have shown efficacy against bacteria like E. coli and Staphylococcus aureus .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Studies have indicated that phenolic compounds can inhibit tyrosinase activity effectively. The introduction of dithiolane may further enhance the inhibitory effects of phenol, m-(1,3-dithiolan-2-yl)- on this enzyme, making it a potential candidate in cosmetic formulations aimed at reducing hyperpigmentation .
Medicinal Chemistry Applications
Drug Development
The unique properties of phenol, m-(1,3-dithiolan-2-yl)- position it as a promising scaffold in drug design. Its ability to form complexes with metal ions can be exploited in developing new therapeutic agents for diseases such as cancer and bacterial infections. Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines .
Potential in Antiviral Research
Emerging research indicates that dithiolane-containing compounds may possess antiviral properties. The mechanism by which these compounds exert their effects could involve the inhibition of viral replication or the modulation of host immune responses .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of phenolic compounds with dithiolane groups showed enhanced antimicrobial activity compared to their parent compounds. This was attributed to improved membrane permeability and interaction with bacterial cell walls .
- Tyrosinase Inhibition : Research on tyrosinase inhibitors highlighted that certain phenolic derivatives exhibited IC50 values significantly lower than traditional inhibitors. This suggests that phenol, m-(1,3-dithiolan-2-yl)- could serve as a lead compound for developing more effective skin-lightening agents .
- Cytotoxicity in Cancer Cells : A screening of various synthesized derivatives revealed that some exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Properties
CAS No. |
27004-28-0 |
---|---|
Molecular Formula |
C9H10OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
3-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C9H10OS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9-10H,4-5H2 |
InChI Key |
VVMDOOIVBRONTJ-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CSC(S1)C2=CC(=CC=C2)O |
Appearance |
Solid powder |
Key on ui other cas no. |
27004-28-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenol, m-(1,3-dithiolan-2-yl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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